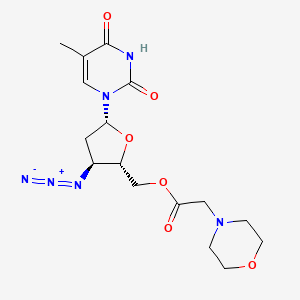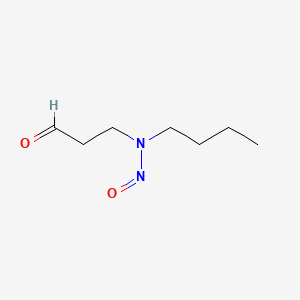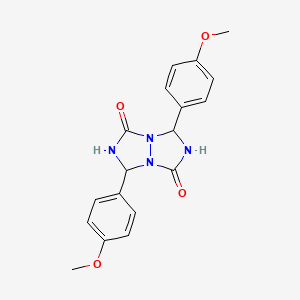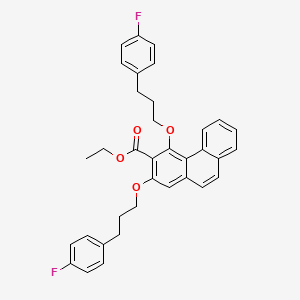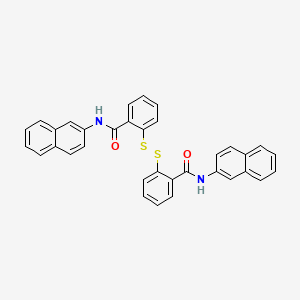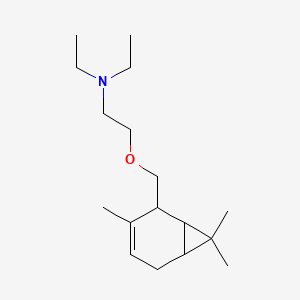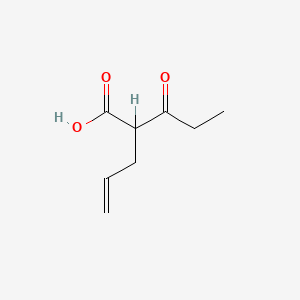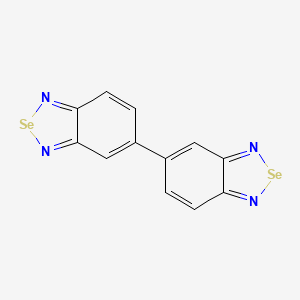
5-(2,1,3-Benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,1,3-Benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole is an organoselenium compound characterized by the presence of two benzoselenadiazole rings Benzoselenadiazole is a heterocyclic compound containing selenium, nitrogen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,1,3-Benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole typically involves the following steps:
-
Formation of Benzoselenadiazole Rings: : The initial step involves the synthesis of benzoselenadiazole rings. This can be achieved through the cyclization of ortho-diamines with selenium dioxide (SeO₂) under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or acetic acid at elevated temperatures (80-100°C).
-
Coupling of Benzoselenadiazole Units: : The next step involves the coupling of two benzoselenadiazole units. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions typically involve the use of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., toluene) at temperatures around 100°C.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the selenium atoms. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
-
Reduction: : Reduction reactions can also occur, typically involving reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂ in aqueous or organic solvents at room temperature.
Reduction: NaBH₄ in ethanol or LiAlH₄ in ether at low temperatures.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃) at room temperature.
Major Products
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,1,3-Benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole is used as a building block for the synthesis of more complex organ
Properties
CAS No. |
27206-30-0 |
|---|---|
Molecular Formula |
C12H6N4Se2 |
Molecular Weight |
364.1 g/mol |
IUPAC Name |
5-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C12H6N4Se2/c1-3-9-11(15-17-13-9)5-7(1)8-2-4-10-12(6-8)16-18-14-10/h1-6H |
InChI Key |
LKPVAMTVZFVTJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se]N=C2C=C1C3=CC4=N[Se]N=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


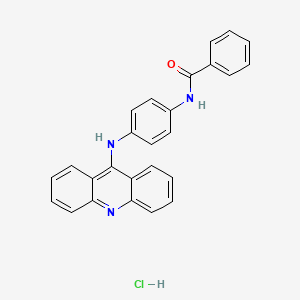
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)

![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
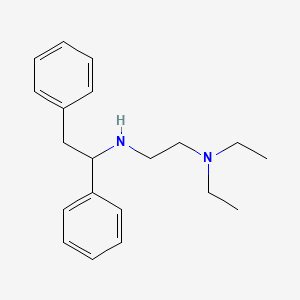
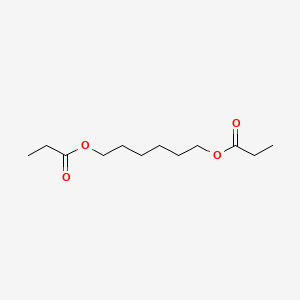
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
